Mivebresib

BET bromodomain selectivity BRD3 differential affinity pan-BET inhibitor profiling

Mivebresib (ABBV-075) is the rational procurement choice for BET-targeted oncology research. Its unique intra-BET selectivity profile—high affinity for BRD2, BRD4, and BRDT (Ki = 1.0–2.2 nM) with ~10-fold weaker BRD3 potency (Ki = 12.2 nM)—cannot be replicated by JQ1, OTX015, or BD2-selective ABBV-744. Sub-nanomolar to low nanomolar antiproliferative activity in AML cell lines (MV4-11 IC50 = 1.9 nM; Kasumi-1 IC50 = 6.3 nM), a 50% survival improvement with complete metastasis prevention in uveal melanoma xenografts, and validated venetoclax synergy in PDX models make this the definitive tool compound for preclinical BET inhibition studies. Superior PGRN upregulation versus BD2-selective inhibitors further extends its utility to neurodegenerative disease modeling. Insist on authenticated mivebresib to ensure reproducible, publication-grade results.

Molecular Formula C22H19F2N3O4S
Molecular Weight 459.5 g/mol
CAS No. 1445993-26-9
Cat. No. B609072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMivebresib
CAS1445993-26-9
SynonymsABBV-075;  ABBV 075;  ABBV075;  Mivebresib
Molecular FormulaC22H19F2N3O4S
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C
InChIInChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3
InChIKeyRDONXGFGWSSFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mivebresib (ABBV-075): Potent Pan-BET Bromodomain Inhibitor with Defined Selectivity Profile


Mivebresib (CAS 1445993-26-9, ABBV-075) is an orally bioavailable, potent pan-inhibitor of the bromodomain and extra-terminal (BET) family of proteins, targeting BRD2, BRD3, BRD4, and BRDT [1]. It binds to the acetyl-lysine binding site of these bromodomain-containing proteins, thereby preventing their interaction with acetylated histones and disrupting critical transcriptional programs that drive oncogenesis [2]. The compound exhibits distinct intra-BET selectivity characterized by high affinity for BRD2, BRD4, and BRDT (Ki = 1.0–2.2 nM) and approximately 10-fold weaker potency towards BRD3 (Ki = 12.2 nM) . Mivebresib has been evaluated in Phase 1 clinical trials for advanced solid tumors and relapsed/refractory acute myeloid leukemia (AML) [3].

Why Pan-BET Bromodomain Inhibitors Are Not Interchangeable: Mivebresib Differentiators


Substituting mivebresib with other BET bromodomain inhibitors without rigorous validation can confound experimental outcomes due to fundamental differences in intra-BET selectivity, off-target profiles, and pharmacokinetic properties. While compounds such as JQ1, OTX015 (birabresib), and ABBV-744 share the BET bromodomain target class, their divergent binding affinities across BRD2/3/4/T [1], distinct selectivity for bromodomain 1 (BD1) versus bromodomain 2 (BD2) [2], and variable oral bioavailability and half-life characteristics [3] preclude direct substitution. Furthermore, certain BET inhibitors have failed in clinical development due to pharmacokinetic variability or toxicity [4], underscoring that even compounds within the same mechanistic class cannot be assumed to produce equivalent in vitro or in vivo results. The quantitative evidence below substantiates mivebresib's specific differentiation from its closest analogs and in-class alternatives.

Mivebresib Comparative Selectivity, Potency, and In Vivo Efficacy Evidence


Intra-BET Selectivity: 10-Fold Preference for BRD2/4/T Over BRD3

Mivebresib exhibits a distinct intra-BET selectivity profile characterized by high affinity for BRD2, BRD4, and BRDT (Ki = 1.0–2.2 nM) and approximately 10-fold weaker potency towards BRD3 (Ki = 12.2 nM) . This differential affinity distinguishes mivebresib from JQ1, which binds all BET bromodomains with similar affinity (BRD4 IC50 = 33 nM) , and from ABBV-744, which selectively targets BD2 (>100-fold selectivity for BRD4 BD2 over BD1) [1].

BET bromodomain selectivity BRD3 differential affinity pan-BET inhibitor profiling

Kinase and Bromodomain Off-Target Selectivity: >600-Fold Window

Mivebresib demonstrates exceptional selectivity against a broad panel of non-BET bromodomains and kinases. In a panel of 18 non-BET bromodomain proteins, mivebresib exhibited Kd values >1 μM, corresponding to more than 600-fold selectivity relative to its BRD4 binding affinity (Ki = 1.5 nM) . It also displays 54-fold selectivity over EP300 . This off-target selectivity profile contrasts with some other BET inhibitors that have shown broader off-target binding in kinome-wide screens.

off-target profiling bromodomain selectivity kinase panel screening

Antiproliferative Potency in AML Cell Lines: Sub-Nanomolar to Low Nanomolar IC50 Values

Mivebresib exhibits potent antiproliferative activity across a panel of acute myeloid leukemia (AML) cell lines, with IC50 values ranging from 1.9 nM (MV4-11) to 6.3 nM (Kasumi-1) in 72-hour CellTiter-Glo assays . In a large screen of 147 cancer cell lines, mivebresib inhibited cell proliferation with an IC50 of approximately 100 nM, with enhanced effectiveness observed in hematological malignancy models compared to solid tumor models [1]. While JQ1 and OTX015 also demonstrate antiproliferative activity in AML models, direct head-to-head comparative potency data across the same cell line panel are not available from a single source.

AML cell viability antiproliferative activity hematological malignancy models

In Vivo Efficacy in Uveal Melanoma Xenograft: 50% Survival Improvement and Metastasis Prevention

In a metastatic uveal melanoma (UM) xenograft mouse model, mivebresib significantly improved survival rates by 50% and entirely prevented detectable metastases to the bones, spinal cord, and brain [1]. This robust in vivo efficacy distinguishes mivebresib from other BET inhibitors that have not demonstrated comparable metastasis prevention in this specific UM model. While other BET inhibitors such as JQ1 and OTX015 have shown in vivo antitumor activity in various xenograft models, head-to-head comparative survival data in the same metastatic UM model are not available [2].

uveal melanoma metastasis prevention in vivo xenograft efficacy

Functional Differentiation from BD2-Selective Inhibitor ABBV-744: PGRN Upregulation

In human neural progenitor cells (NPCs), mivebresib (1 μM) potently upregulates progranulin (PGRN) protein levels at both 8-hour and 24-hour time points, with pan-BD engagement producing the largest enhancement compared to BD2-selective inhibition by ABBV-744 [1]. ABBV-744, a BET inhibitor with >100-fold selectivity for BRD4 BD2 over BD1, also enhances PGRN but to a lesser extent than mivebresib [1]. This functional difference demonstrates that pan-BET inhibition with mivebresib yields superior PGRN upregulation compared to BD2-selective targeting in this cellular context.

PGRN enhancement BD2 vs. pan-BET inhibition neurodegeneration models

Optimal Research and Preclinical Application Scenarios for Mivebresib


Preclinical Studies of BRD3-Sparing BET Inhibition in Hematological Malignancies

Mivebresib's unique intra-BET selectivity profile (Ki BRD2/4/T = 1.0–2.2 nM vs. BRD3 Ki = 12.2 nM) makes it the preferred tool compound for investigating the biological consequences of differential BRD3 engagement in AML, multiple myeloma, and lymphoma models. The sub-nanomolar to low nanomolar antiproliferative potency in AML cell lines (MV4-11 IC50 = 1.9 nM; Kasumi-1 IC50 = 6.3 nM) supports its use in both in vitro and in vivo efficacy studies .

Metastatic Disease Models Requiring Prevention of Distant Metastasis

In uveal melanoma xenograft models, mivebresib demonstrated a 50% improvement in survival rates and complete prevention of detectable metastases to bones, spinal cord, and brain [1]. This robust metastasis prevention phenotype distinguishes mivebresib and supports its use in preclinical studies focused on metastatic progression, particularly in malignancies with high metastatic risk such as uveal melanoma.

Combination Therapy Studies with Venetoclax in AML

Mivebresib has been evaluated clinically in combination with venetoclax in relapsed/refractory AML, with preclinical synergy established in xenograft models [2]. The co-clinical AML patient-derived xenograft (PDX) modeling demonstrated that 6 out of 10 models showed >60% inhibition of bone marrow blasts, consistent with clinical observations [3]. This validated combination makes mivebresib the rational choice for preclinical studies exploring BET inhibitor and BCL-2 inhibitor synergy.

Neurodegeneration Research Targeting PGRN Enhancement

Mivebresib's superior PGRN upregulation compared to BD2-selective inhibitor ABBV-744 in human neural progenitor cells [4] positions it as the tool compound of choice for investigating BET-dependent PGRN enhancement in frontotemporal dementia and other PGRN-deficient neurodegenerative conditions. The pan-BD engagement profile produces the largest enhancement of PGRN protein levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mivebresib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.